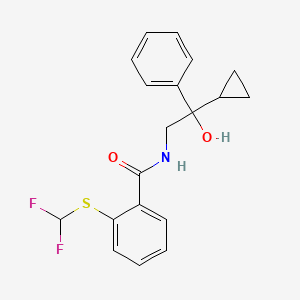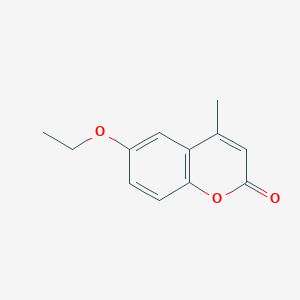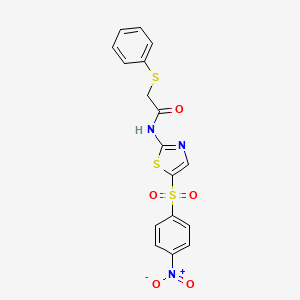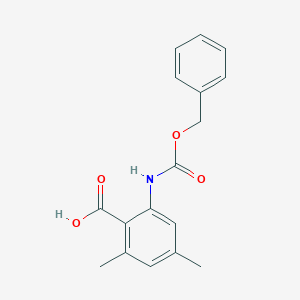![molecular formula C20H19ClN4OS2 B2873387 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-41-2](/img/structure/B2873387.png)
3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is an organic compound belonging to the class of triazole derivatives. Triazole compounds are known for their broad range of biological activities and have gained significant attention in medicinal chemistry. This compound specifically has unique properties that make it valuable for various applications, including in pharmaceutical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To prepare 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, several synthetic routes can be employed, typically involving the cyclization of appropriate intermediates. One common method includes the formation of a triazole ring through a [3+2] cycloaddition reaction. The synthesis begins with the preparation of sec-butylthiol, which is then reacted with 3-chlorophenyl isothiocyanate to form an intermediate. This intermediate undergoes further cyclization and coupling reactions to form the target compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound often utilizes advanced catalytic systems to improve yield and efficiency. The use of transition metal catalysts such as palladium or copper can facilitate these transformations under milder conditions. Optimizing reaction conditions, such as temperature and solvent choice, is crucial to maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound is known to undergo various types of chemical reactions, including:
Oxidation: : Can lead to the formation of sulfoxide or sulfone derivatives.
Reduction: : Can reduce specific functional groups to amines or alcohols.
Substitution: : Halogen groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are usually carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the parent compound
Aplicaciones Científicas De Investigación
In Chemistry
In chemical research, this compound is often utilized as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in the development of new materials and catalysts.
In Biology and Medicine
The compound's triazole core is known for its antifungal, antibacterial, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and pathogenic microorganisms, making it a promising candidate for drug development.
In Industry
In industrial applications, this compound can be used as a precursor for manufacturing agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure allows for the development of new products with enhanced properties.
Mecanismo De Acción
The mechanism by which 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects largely depends on its target. In biological systems, it can inhibit specific enzymes or proteins, disrupting essential cellular processes. For instance, it can inhibit the enzyme cytochrome P450, leading to antifungal activity. The compound's ability to interact with biological membranes and proteins makes it a versatile agent in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are well-known for their antifungal activities. These compounds share a similar triazole ring structure but differ in their substitution patterns and side chains.
Uniqueness
What sets 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one apart is its unique combination of functional groups that confer distinct physicochemical properties. The presence of the benzo[d]thiazol-2(3H)-one moiety and the sec-butylthio group enhances its lipophilicity and ability to penetrate biological membranes, potentially leading to more effective drug candidates with improved bioavailability and efficacy.
How's that for detail? Anything more you want to dive into?
Propiedades
IUPAC Name |
3-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS2/c1-3-13(2)27-19-23-22-18(25(19)15-8-6-7-14(21)11-15)12-24-16-9-4-5-10-17(16)28-20(24)26/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIQPRGEBDUGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate](/img/structure/B2873304.png)

![1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2873306.png)

![2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2873308.png)
![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)
![3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2873311.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)





